molecular formula C15H11ClO2 B11859605 3-Chloro-2-phenyl-2,3-dihydro-4h-chromen-4-one CAS No. 70460-47-8

3-Chloro-2-phenyl-2,3-dihydro-4h-chromen-4-one

Cat. No.: B11859605
CAS No.: 70460-47-8
M. Wt: 258.70 g/mol
InChI Key: KIJYYBKDRKGLSP-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired chromanone .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the chromanone to its corresponding alcohol.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-chromen-4-one: Lacks the chloro substituent but shares similar biological activities.

    3-Hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxyl group instead of a chloro group, leading to different reactivity and biological properties.

    6-Chloro-2-phenyl-4H-chromen-4-one: Similar structure but with the chloro group at a different position.

Uniqueness

3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group at the 3-position can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

70460-47-8

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

3-chloro-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9,13,15H

InChI Key

KIJYYBKDRKGLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)Cl

Origin of Product

United States

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